molecular formula C6H5ClN4O B3021721 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one CAS No. 41081-76-9

6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one

Cat. No.: B3021721
CAS No.: 41081-76-9
M. Wt: 184.58 g/mol
InChI Key: IRXVAONSVXJDSS-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS: 1378849-61-6) is a heterocyclic compound with a molecular formula of C₅H₃ClN₄O and a molecular weight of 170.56 g/mol . Its structure comprises a triazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 6, a methyl group at position 5, and a ketone at position 7. This scaffold is notable for its role in medicinal chemistry, particularly in antiviral and antitumor research, as triazolopyrimidinones are recognized for their bioactivity .

Properties

IUPAC Name

6-chloro-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXVAONSVXJDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360140
Record name 6-chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3149-90-4
Record name 6-chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,3-dichloroacrylonitrile, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent-free conditions and the use of green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Antiviral Properties:
Research indicates that 6-Chloro-5-methyl-4H-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one exhibits significant antiviral activity. It has been identified as a potential inhibitor of viral polymerases, particularly those associated with the influenza A virus. The compound disrupts essential protein-protein interactions critical for viral replication, making it a promising candidate for antiviral drug development.

Anticancer Potential:
The compound has also shown promise as an anti-cancer agent. Studies suggest that it targets specific cellular pathways involved in tumor growth and proliferation. Its ability to inhibit certain kinases and other proteins linked to cancer progression highlights its potential role in cancer therapy.

Interaction Studies

Molecular docking studies have revealed that this compound binds effectively to viral polymerases. The binding mode disrupts essential interactions within the polymerase complex, thereby inhibiting viral replication. This underscores its potential as a therapeutic agent against viral infections.

Comparative Analysis with Analog Compounds

The uniqueness of this compound lies in its specific halogenation pattern and resultant biological activities that are distinct from those of its analogs. Below is a comparative table highlighting structural features and unique properties of related compounds:

Compound Name Structural Features Unique Properties
5-Methyl-[1,2,4]triazolo[1,5-a]-pyrimidin-7-oneLacks chlorineExhibits different biological activities
7-Aryl-[1,2,4]triazolo[1,5-a]-pyrimidinesVarying aryl groupsPotentially broader spectrum of activity
6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]-pyrimidinFluorine substitutionDifferent electronic properties affecting reactivity

Case Studies

While specific case studies focusing solely on this compound may be limited in the literature as of now, ongoing research continues to explore its applications in virology and oncology. The compound's ability to inhibit viral replication mechanisms presents a significant area for future studies aimed at developing antiviral therapies.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name & ID Substituents (Positions) Synthesis Method Key Pharmacological Findings Reference
Compound X 6-Cl, 5-Me, 7-one Not explicitly described High SARS-CoV-2 Mpro binding affinity (−129.266 kJ/mol)
TP1 (5-(Chloromethyl)-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one) 5-ClCH₂, 2-SMe, 7-one One-pot reaction in acetic acid (45–65% yield) Antiviral/antitumor potential inferred from scaffold
S1-TP (5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one) 5-ClCH₂, 2-Ph-OCH₃, 7-one Multi-step synthesis Electrochemically active; redox behavior studied on carbon electrodes
Lead1 (Unspecified triazolopyrimidinone) Not detailed Computational design SARS-CoV-2 Mpro binding affinity (−116.478 kJ/mol)
MW5 (6-Benzyl-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one) 5-Cl, 6-benzyl, 7-one Not specified Structural analog with benzyl group enhancing lipophilicity
5e (N-(3,4-dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide) 5-Me, 6-carboxamide, aryl groups Multi-component Biginelli-like reaction Antifungal/antitumor activity inferred from substituents

Substituent Effects on Bioactivity

  • Chlorine and Methyl Groups (Compound X) : The 6-Cl and 5-Me substituents contribute to steric and electronic effects, enhancing binding to viral proteases like SARS-CoV-2 Mpro . Computational studies suggest these groups stabilize interactions with hydrophobic pockets in the enzyme .
  • Aryl carboxamide derivatives (e.g., 5e) exhibit antifungal activity due to hydrogen bonding with target proteins .
  • Chloromethyl and Heterocyclic Moieties (TP1, S1-TP): Chloromethyl groups (TP1) increase reactivity for further functionalization, while morpholinomethyl (S3-TP) or piperidinomethyl (S2-TP) groups introduce basicity, altering electrochemical redox potentials .

Pharmacological and Biochemical Insights

Antiviral Activity

Compound X and its analogs (e.g., Lead1) exhibit inhibitory effects against SARS-CoV-2 main protease (Mpro), with binding free energies calculated via MM/PBSA as −129.266 ± 2.428 kJ/mol and −116.478 ± 3.502 kJ/mol, respectively . These values surpass those of clinical protease inhibitors like Lopinavir, suggesting superior target engagement .

Antitumor and Antimicrobial Potential

  • TP1-TP6 : Chloromethyl derivatives show promise in antitumor applications, likely due to alkylating properties that disrupt DNA synthesis .
  • 5e and 5g : Carboxamide derivatives demonstrate antifungal activity against Fusarium graminearum (wheat pathogen) and Valsa mali (apple rot), with inhibition rates comparable to commercial agents .

Electrochemical Behavior

S1-TP exhibits a quasi-reversible redox peak at −0.78 V (vs. Ag/AgCl), attributed to the reduction of the triazolo ring. Substitutions with piperidinomethyl (S2-TP) or morpholinomethyl (S3-TP) shift redox potentials, indicating tunable electron-transfer properties for sensor or drug delivery applications .

Structural Insights from Crystallography

Crystal structures of triazolopyrimidinones bound to human FABP4 and cyclic GMP-AMP synthase (cGAS) reveal that substituents at positions 5 and 6 dictate binding modes. For example, benzyl groups in MW5 form π-π interactions with hydrophobic residues, while chloro and methyl groups in Compound X occupy smaller pockets .

Biological Activity

6-Chloro-5-methyl-4H-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C6H5ClN4O, and it has garnered attention for its biological activities, particularly as an antiviral and anticancer agent. This article explores the compound's biological activity, synthesizing methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a fused triazole and pyrimidine ring system. Its structural features include:

  • Molecular Weight : 184.58 g/mol
  • CAS Number : 41081-76-9
  • Melting Point : Not specifically documented but inferred to be stable under standard conditions.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been identified as a potential inhibitor of viral polymerases, particularly those associated with the influenza A virus. The mechanism involves disrupting protein-protein interactions crucial for viral replication. Molecular docking studies suggest that the compound effectively binds to viral polymerases, inhibiting their function and preventing viral proliferation .

Anticancer Activity

The compound also shows promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines, including:

  • Lung Cancer (A549)
  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT-116)

The cytotoxicity was evaluated using the MTT assay, revealing that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against these cancer types .

Structure-Activity Relationships (SAR)

The unique halogenation pattern of this compound contributes to its distinct biological activities compared to structurally similar compounds. A comparison of various analogs highlights this:

Compound NameStructural FeaturesUnique Properties
5-Methyl-[1,2,4]triazolo[1,5-a]-pyrimidin-7-oneLacks chlorineExhibits different biological activities
7-Aryl-[1,2,4]triazolo[1,5-a]-pyrimidinesVarying aryl groupsPotentially broader spectrum of activity
6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]-pyrimidinFluorine substitutionDifferent electronic properties affecting reactivity

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiviral Study : A study focused on the disruption of the PA-PB1 interface of the influenza A virus polymerase demonstrated that derivatives of this compound effectively inhibited viral replication by interfering with essential interactions within the polymerase complex .
  • Cytotoxicity Evaluation : In a comparative analysis of various triazolo-pyrimidine derivatives against cancer cell lines (A549 and MCF-7), it was found that specific substitutions on the triazole ring significantly enhanced cytotoxicity. The study reported IC50 values ranging from 6.31 to 7.95 μM for some derivatives .

Q & A

Q. What are the key synthetic methodologies for 6-chloro-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?

Methodological Answer: The compound is synthesized via cyclocondensation or cyclization reactions. A common approach involves:

  • Cyclocondensation of triazolo-pyrimidinone precursors with reagents like ortho-esters or aldehydes in DMF, using diethyl azodicarboxylate (DEAD) as a catalyst .
  • Halogenation (e.g., chlorination) at the 6-position using POCl₃ or other chlorinating agents, followed by purification via recrystallization or column chromatography .
  • Optimization of solvent systems : Ethanol/water mixtures (1:1 v/v) with catalysts like TMDP (trimethylenedipiperidine) improve reaction efficiency and yields .

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., chloro and methyl groups at positions 6 and 5, respectively). For example, the methyl group at C-5 appears as a singlet at δ ~2.5 ppm .
    • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in co-crystallization studies with phenanthrolinium perchlorate .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for chloro-substituted derivatives) .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • Heats of Formation (HOF) : Use density functional theory (DFT) with Gaussian software to calculate HOF, which correlates with detonation performance in energetic materials. Group contributions from chloro and methyl substituents are modeled to refine predictions .
  • Molecular docking : Study interactions with biological targets (e.g., Leishmania enzymes) by aligning the triazolopyrimidine core in active sites using AutoDock Vina. Chlorine’s electronegativity enhances binding affinity .
  • Solubility prediction : Apply COSMO-RS simulations to assess solvent compatibility. Polar aprotic solvents (DMF, DMSO) are optimal due to the compound’s low logP .

Q. What is the mechanism of antiparasitic activity against Leishmania spp.?

Methodological Answer:

  • In vitro assays :
    • IC₅₀ determination : Treat promastigotes with Cu(II)/Co(II) complexes (e.g., Cu(HmtpO)₂(H₂O)₃₂·H₂O) and measure viability via MTT assays. Reported IC₅₀ values: 20.0 μM (L. infantum), 22.1 μM (L. braziliensis) .
    • Metabolic disruption : Quantify NAD⁺/NADH balance via spectrophotometry. Triazolopyrimidines inhibit mitochondrial electron transport, reducing ATP synthesis by >50% .
  • Ultrastructural analysis : Use TEM to visualize organelle membrane degradation in treated parasites, confirming apoptosis-like cell death .

Q. How can structural modifications enhance bioactivity or selectivity?

Methodological Answer:

  • SAR studies :
    • C-7 substitution : Replace chlorine with sulfanyl or amino groups (e.g., 7-[(2-chlorobenzyl)sulfanyl] derivatives) to improve lipophilicity and membrane penetration .
    • C-2 functionalization : Introduce methylamino or hydroxymethyl groups to modulate hydrogen-bonding interactions with enzyme targets (e.g., CDK2 inhibitors) .
  • Metal complexation : Synthesize Cu(II)/Co(II) complexes to enhance redox activity and stability. For example, {Co(HmtpO)(H₂O)₃₂·2H₂O}n increases selectivity for L. braziliensis by 23.5 μM IC₅₀ .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one
Reactant of Route 2
6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one

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